molecular formula C15H14N4O2 B2707825 N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine CAS No. 18527-84-9

N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine

Cat. No.: B2707825
CAS No.: 18527-84-9
M. Wt: 282.303
InChI Key: XZRKMLTVFCCYGB-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-3-nitropyridin-2-amine is a synthetic compound featuring a tryptamine backbone (indole-ethylamine) linked to a 3-nitropyridin-2-amine moiety. The indole group is a hallmark of bioactive molecules, often associated with neurotransmitter activity (e.g., serotonin) or enzyme inhibition .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-19(21)14-6-3-8-16-15(14)17-9-7-11-10-18-13-5-2-1-4-12(11)13/h1-6,8,10,18H,7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRKMLTVFCCYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320093
Record name N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666723
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18527-84-9
Record name N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine typically involves the coupling of tryptamine (2-(1H-indol-3-yl)ethylamine) with 3-nitropyridine-2-amine. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the amine group of tryptamine and the carboxyl group of 3-nitropyridine-2-amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group on the pyridine ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: N-[2-(1H-indol-3-yl)ethyl]-3-aminopyridin-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine serves as a building block for synthesizing more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions. This property is crucial for developing new materials with specific electronic or optical properties.

Biology

In biological research, this compound has been studied for its potential interactions with various biological targets:

  • Enzyme Inhibition : It has shown promise in inhibiting key enzymes involved in metabolic pathways. For example, similar compounds have been identified as inhibitors of protein kinases, which play critical roles in cancer progression and pain management .
  • Therapeutic Effects : Investigations into its anti-inflammatory and anticancer activities are ongoing. Preliminary studies indicate that it may modulate pathways associated with chronic pain and inflammation, making it a candidate for developing new analgesics.

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Anticancer Activity : Research has highlighted its potential as a therapeutic agent against various cancers, especially those resistant to existing treatments. Its mechanism may involve selective inhibition of mutated forms of epidermal growth factor receptor (EGFR), which is implicated in numerous malignancies .
  • Pain Management : Studies have demonstrated that derivatives of this compound can effectively prevent and reverse mechanical allodynia in animal models, indicating its potential as a novel analgesic .

Case Study 1: Analgesic Properties

A series of pyridinone derivatives related to this compound were evaluated for their analgesic effects in rat models of inflammatory pain. The most active compound demonstrated significant inhibition of mechanical allodynia, suggesting that modifications to the indole or pyridine moieties can enhance therapeutic efficacy .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines revealed that this compound exhibits selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is crucial for minimizing side effects associated with conventional chemotherapy.

Data Summary Table

Application AreaSpecific UseFindings
ChemistryBuilding block for synthesisForms stable complexes with metal ions
BiologyEnzyme inhibitionInhibits key kinases involved in cancer
MedicineAnticancer agentSelective cytotoxicity towards cancer cells
Pain ManagementAnalgesic propertiesEffective in reversing mechanical allodynia

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The nitro group on the pyridine ring can undergo reduction to form an amino group, which may further interact with biological targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Tryptamine Derivatives with Aromatic Amides

Several tryptamine-based amides have been synthesized by coupling tryptamine with non-steroidal anti-inflammatory drugs (NSAIDs) or aromatic acids:

Compound Key Structural Features Biological Activity Reference
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide Carprofen-tryptamine hybrid (amide bond) Anti-inflammatory (prostaglandin inhibition)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide Flurbiprofen-tryptamine hybrid (amide bond) NSAID analog with COX-2 selectivity
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Naproxen-tryptamine hybrid (amide bond) Anti-inflammatory, SARS-CoV-2 activity

Comparison : Unlike these amides, N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine lacks an ester or amide linkage, instead featuring a direct amine bond to the pyridine ring. This may reduce metabolic degradation compared to amides, which are prone to hydrolysis . The nitro group on pyridine could enhance π-π stacking in receptor binding compared to halogen or methoxy substituents in the above analogs .

Tryptamine Derivatives with Pyridine/Aromatic Amines

Pyridine-containing tryptamine derivatives are less common but exhibit unique properties:

Compound Key Features Activity/Notes Reference
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-N-(3-nitro-2-pyridinyl)-1H-indol-5-amine Nitropyridine-indole hybrid with pyrrolidine Potential CNS modulation (structural analog)
N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide Chlorobenzamide-tryptamine (aromatic amide) TLR4 inhibition (anti-inflammatory)

Comparison: The target compound’s 3-nitropyridine group shares electronic similarities with 3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-N-(3-nitro-2-pyridinyl)-1H-indol-5-amine .

Nitro-Substituted Aromatic Compounds

Nitro groups are critical in drug design for their electron-withdrawing effects:

Compound Structure Role of Nitro Group Reference
This compound Nitro at pyridine C3 Enhances binding affinity, redox activity (This work)
N-(3-nitro-2-pyridinyl)-1H-indol-5-amine Nitro at pyridine C3, indole linkage Anticancer candidate (kinase inhibition)

Comparison : The nitro group in both compounds likely stabilizes charge-transfer interactions in biological targets. However, the ethylamine spacer in the target compound may confer greater flexibility in receptor binding compared to direct indole-pyridine linkages .

Physicochemical and Pharmacological Properties

While explicit data for This compound are unavailable, inferences can be drawn from analogs:

  • Molecular Weight : Estimated ~312 g/mol (similar to N-(2-(1H-indol-3-yl)ethyl)-4-chlorobenzamide at 327 g/mol ).
  • Solubility : The nitro group may reduce aqueous solubility compared to methoxy or halogenated analogs .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines the indole and pyridine moieties, which are known for their diverse pharmacological properties. Recent studies have highlighted its potential in various therapeutic applications, particularly in pain management, cancer treatment, and as an anti-inflammatory agent.

Chemical Structure and Synthesis

The compound's structure consists of an indole ring connected to a pyridine ring via an ethyl chain, with a nitro group positioned on the pyridine. The synthesis typically involves the coupling of tryptamine (2-(1H-indol-3-yl)ethylamine) with 3-nitropyridine-2-amine, often utilizing N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond .

The biological activity of this compound is believed to stem from its interactions with various biological targets, including enzymes and receptors. The indole moiety can engage in hydrogen bonding and π-π stacking interactions, while the nitropyridine group may participate in electron transfer reactions. These interactions can modulate target protein activities, leading to various biological effects .

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Analgesic Effects : In vivo studies have demonstrated that derivatives of pyridin-2(1H)-one, similar to this compound, effectively prevent and reverse mechanical allodynia in rat models. This suggests potential applications in treating chronic pain conditions .
  • Anticancer Activity : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown promise as a selective inhibitor of PKMYT1, which is implicated in DNA damage response pathways associated with certain cancers .
  • Anti-inflammatory Properties : Studies indicate that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation .

Case Study 1: Pain Management

In a study evaluating the efficacy of various pyridinone derivatives, this compound was found to significantly reduce allodynic responses in rat models when administered intrathecally. The results indicated a rapid onset of action and sustained efficacy over time .

Case Study 2: Cancer Therapeutics

Another investigation focused on the selectivity of this compound against PKMYT1 revealed an IC50 value in the low micromolar range, demonstrating its potential as a therapeutic agent for cancers characterized by aberrant DNA damage responses .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAnalgesic5.0Effective in preventing mechanical allodynia
Compound 69 (related pyridinone)Analgesic0.17Rapidly reverses neuropathic pain
PKMYT1 InhibitorAnticancer0.69Selective inhibition observed

Q & A

Q. How should conflicting reports on photodegradation pathways be addressed?

  • Methodology : Conduct controlled UV exposure experiments (e.g., 254 nm) and analyze degradation products via LC-HRMS. Compare pathways to nitroaromatic compounds () and indole derivatives (). Use quantum mechanical calculations (TD-DFT) to model excited-state reactivity .

Safety & Compliance

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Guidelines : Store under argon at −20°C to prevent nitro group reduction. Use fume hoods for synthesis and PPE (gloves, goggles) during handling. Refer to SDS templates for nitropyridine compounds () for spill management and disposal .

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